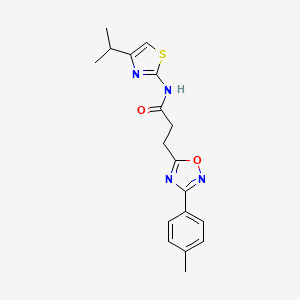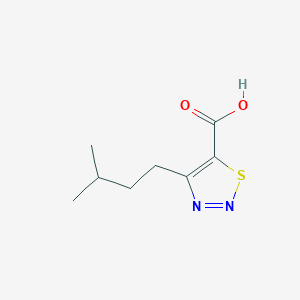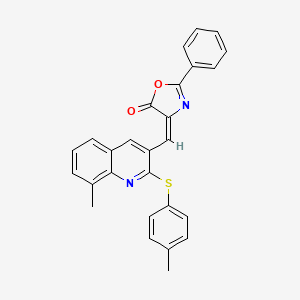
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as MOTPD, is a heterocyclic compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. In Alzheimer's disease research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of beta-secretase and reduce the formation of beta-amyloid plaques. In inflammation research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of NF-kappaB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. In cancer research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. In Alzheimer's disease research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of beta-secretase and reduce the formation of beta-amyloid plaques. In inflammation research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of NF-kappaB and reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one limitation of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the high cost of synthesis and purification of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be a limitation for some research groups.
将来の方向性
There are several future directions for the research of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in other diseases, and the investigation of its mechanism of action in more detail. Additionally, the development of derivatives of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole with improved solubility and selectivity could lead to the development of more effective therapeutic agents. Overall, the research on 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has the potential to lead to the development of novel therapeutic agents for various diseases.
合成法
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid with hydrazine hydrate, followed by reaction with 3-methoxybenzaldehyde. Another method involves the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid with thionyl chloride, followed by reaction with 3-methoxyphenylhydrazine. Both methods result in the formation of 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, which can be purified using column chromatography.
科学的研究の応用
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In inflammation research, 3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-7-9-15(10-8-14)19-12-11-18(22(23-19)27-3)20-24-21(28-25-20)16-5-4-6-17(13-16)26-2/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUCVOHIXMBBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)

![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)

![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7713012.png)
![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)



